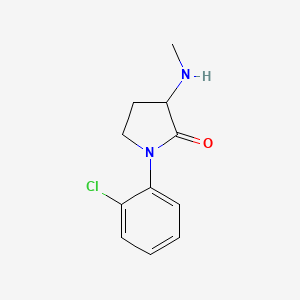

1-(2-Chlorophenyl)-3-(methylamino)pyrrolidin-2-one

CAS No.: 1248430-71-8

Cat. No.: VC2826533

Molecular Formula: C11H13ClN2O

Molecular Weight: 224.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1248430-71-8 |

|---|---|

| Molecular Formula | C11H13ClN2O |

| Molecular Weight | 224.68 g/mol |

| IUPAC Name | 1-(2-chlorophenyl)-3-(methylamino)pyrrolidin-2-one |

| Standard InChI | InChI=1S/C11H13ClN2O/c1-13-9-6-7-14(11(9)15)10-5-3-2-4-8(10)12/h2-5,9,13H,6-7H2,1H3 |

| Standard InChI Key | ACQBHEWEEYOHKA-UHFFFAOYSA-N |

| SMILES | CNC1CCN(C1=O)C2=CC=CC=C2Cl |

| Canonical SMILES | CNC1CCN(C1=O)C2=CC=CC=C2Cl |

Introduction

Chemical Structure and Properties

Structural Information

1-(2-Chlorophenyl)-3-(methylamino)pyrrolidin-2-one is characterized by a pyrrolidin-2-one ring system with two key substitutions: a 2-chlorophenyl group at the nitrogen position (N1) and a methylamino group at the C3 position. The compound has a molecular formula of C11H13ClN2O and a molecular weight of 224.68 g/mol . Its structural representation can be defined through various notations including SMILES (CNC1CCN(C1=O)C2=CC=CC=C2Cl) and InChI (InChI=1S/C11H13ClN2O/c1-13-9-6-7-14(11(9)15)10-5-3-2-4-8(10)12/h2-5,9,13H,6-7H2,1H3) . The compound is registered in chemical databases with the PubChem Compound ID 54592738 and CAS number 1248430-71-8 for the free base form.

The primary structural features include the five-membered pyrrolidinone ring containing an amide functional group, which contributes to its hydrogen bonding capabilities. The 2-chlorophenyl substituent introduces lipophilicity and potential for π-π interactions with target proteins, while the methylamino group provides a basic site for additional interactions, including hydrogen bonding. These structural elements collectively determine the compound's three-dimensional conformation and its interactions with biological targets.

Physical Properties

1-(2-Chlorophenyl)-3-(methylamino)pyrrolidin-2-one typically appears as a white to off-white crystalline solid in its pure form . The presence of both polar functional groups (amide, amine) and non-polar aromatic regions creates a balanced amphipathic molecule. The hydrochloride salt form (CAS: 1311313-56-0) exhibits enhanced water solubility compared to the free base, making it more suitable for certain pharmaceutical applications . The compound demonstrates solubility in various organic solvents including dichloromethane, chloroform, and dimethyl sulfoxide, reflecting its moderate lipophilicity.

The presence of the chlorophenyl group influences the electronic properties of the molecule, affecting its reactivity patterns and binding characteristics. The methylamino group introduces a basic center, which can participate in acid-base interactions under physiological conditions. These properties collectively contribute to the compound's behavior in biological systems and its potential pharmaceutical applications.

Predicted Collision Cross Section Data

Mass spectrometry analysis provides valuable information about the compound's behavior in different ionization states. The predicted collision cross section (CCS) data for 1-(2-Chlorophenyl)-3-(methylamino)pyrrolidin-2-one across various adduct forms is presented in the following table :

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 225.07892 | 147.7 |

| [M+Na]⁺ | 247.06086 | 160.4 |

| [M+NH₄]⁺ | 242.10546 | 156.5 |

| [M+K]⁺ | 263.03480 | 154.9 |

| [M-H]⁻ | 223.06436 | 151.4 |

| [M+Na-2H]⁻ | 245.04631 | 154.6 |

| [M]⁺ | 224.07109 | 150.7 |

| [M]⁻ | 224.07219 | 150.7 |

These CCS values represent the effective collision cross-sectional area of the molecule in different ionic states, providing insights into its three-dimensional structure and conformational properties. This data is particularly valuable for analytical method development and structural characterization of the compound in complex biological matrices.

Synthesis and Reaction Conditions

Synthetic Routes

The synthesis of 1-(2-Chlorophenyl)-3-(methylamino)pyrrolidin-2-one can be achieved through several synthetic strategies. One established approach involves the reaction of 2-chlorobenzoyl chloride with methylamine, followed by cyclization with a suitable base to form the pyrrolidinone ring. Another viable synthetic route utilizes donor-acceptor cyclopropanes as starting materials, which undergo ring-opening with primary amines followed by lactamization and dealkoxycarbonylation to yield the target pyrrolidinone structure .

A particularly efficient method involves Lewis acid-catalyzed opening of donor-acceptor cyclopropanes bearing an ester group as one of the acceptor substituents. This approach allows for a one-pot synthesis, where the cyclopropane reacts with the primary amine (methylamine in this case) to form a γ-amino ester intermediate, which subsequently undergoes in situ lactamization to form the pyrrolidinone ring . This synthetic strategy offers advantages in terms of atom economy and reduced purification steps.

Reaction Conditions

The synthesis typically employs dichloromethane or toluene as the reaction solvent, with bases such as triethylamine or pyridine facilitating the cyclization process. The reaction conditions generally involve temperatures ranging from ambient to moderately elevated (25-80°C), depending on the specific synthetic route employed. Catalysts such as nickel perchlorate have been demonstrated to effectively promote the ring-opening of cyclopropanes in the first step of certain synthetic approaches .

Chemical Reactivity

Functional Group Reactivity

1-(2-Chlorophenyl)-3-(methylamino)pyrrolidin-2-one possesses several reactive functional groups that determine its chemical behavior. The secondary amine (methylamino) group can participate in nucleophilic substitution reactions, allowing for further derivatization at this position. The amide functionality in the pyrrolidinone ring exhibits typical amide reactivity, including potential hydrolysis under harsh acidic or basic conditions and reduction with strong reducing agents.

The chlorine substituent on the phenyl ring serves as a potential site for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings. These reactions provide avenues for structural elaboration of the molecule, enabling the synthesis of analogs with modified aromatic substituents. The pyrrolidinone ring can undergo ring-opening under certain conditions, particularly in the presence of strong nucleophiles or reducing agents.

Stability Considerations

The hydrochloride salt form exhibits enhanced stability compared to the free base, particularly with respect to oxidative degradation and hydrolysis . This salt form is also advantageous for pharmaceutical applications due to its improved aqueous solubility profile, which facilitates formulation development and bioavailability enhancement strategies.

Structure-Activity Relationships

Comparison with Structural Analogs

1-(2-Chlorophenyl)-3-(methylamino)pyrrolidin-2-one belongs to a family of substituted pyrrolidin-2-ones with diverse biological activities. Structural comparison with analogs provides insights into structure-activity relationships and the importance of specific substituents for biological activity. A close structural analog is 1-(2-Fluorophenyl)-3-(methylamino)pyrrolidin-2-one (PubChem CID: 54592914), which differs only in the halogen substituent on the phenyl ring (fluorine instead of chlorine) .

Key Structural Determinants of Activity

Several structural features of 1-(2-Chlorophenyl)-3-(methylamino)pyrrolidin-2-one are critical for its biological activity:

-

The pyrrolidinone ring serves as a rigid scaffold that presents the substituents in a defined spatial orientation

-

The 2-chlorophenyl group contributes to lipophilicity and potential π-π interactions with aromatic residues in target proteins

-

The chlorine atom's position on the phenyl ring influences electronic distribution and binding interactions

-

The methylamino group provides a hydrogen bond donor/acceptor site and introduces a basic nitrogen center

Modification of these structural elements can fine-tune the compound's pharmacological profile, allowing for the development of optimized analogs with enhanced potency, selectivity, or pharmaceutical properties. The methylamino group, in particular, represents a site for potential structural elaboration to explore structure-activity relationships and develop more potent or selective derivatives.

Analytical Characterization

Spectroscopic Properties

Comprehensive characterization of 1-(2-Chlorophenyl)-3-(methylamino)pyrrolidin-2-one employs various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy typically reveals characteristic signals for the aromatic protons of the chlorophenyl group in the range of δ 7.0-7.6 ppm, while the pyrrolidinone ring protons appear as complex multiplets between δ 2.0-4.0 ppm. The N-methyl protons generally present as a distinct singlet around δ 2.5-2.7 ppm.

Infrared (IR) spectroscopy shows characteristic absorption bands for the amide carbonyl (typically around 1650-1690 cm⁻¹), N-H stretching (3300-3500 cm⁻¹), and aromatic C-H stretching (around 3000-3100 cm⁻¹). Mass spectrometry analysis confirms the molecular weight, with the most abundant adduct usually being [M+H]⁺ at m/z 225.07892 , along with fragment ions that provide structural confirmation.

Chromatographic Analysis

High-performance liquid chromatography (HPLC) represents the method of choice for purity determination and quantitative analysis of 1-(2-Chlorophenyl)-3-(methylamino)pyrrolidin-2-one. Typical HPLC conditions employ reverse-phase columns (C18 or C8) with gradient elution using mixtures of acetonitrile or methanol with water, often containing buffers such as ammonium acetate or formate. UV detection at wavelengths around 220-280 nm provides sensitive analysis, taking advantage of the compound's aromatic chromophore.

For more complex matrices or when enhanced selectivity is required, liquid chromatography coupled with mass spectrometry (LC-MS) offers superior performance. The predicted collision cross section data provided earlier can assist in method development and structural confirmation using ion mobility mass spectrometry techniques, particularly valuable for distinguishing the compound from potential structural isomers or related impurities.

Current Research and Future Directions

Recent Advances

Recent research in the field of substituted pyrrolidin-2-ones has focused on expanding synthetic methodologies and exploring their biological activities. The development of efficient synthetic routes to 1,5-substituted pyrrolidin-2-ones from donor-acceptor cyclopropanes represents a significant advancement that may be applicable to the synthesis of 1-(2-Chlorophenyl)-3-(methylamino)pyrrolidin-2-one and related analogs . These methodologies offer advantages in terms of step economy and functional group compatibility.

The broader pyrrolidine scaffold continues to demonstrate versatility in drug discovery efforts, serving as a key structural element in numerous bioactive compounds with diverse therapeutic applications . This ongoing research provides valuable context for understanding the potential significance of 1-(2-Chlorophenyl)-3-(methylamino)pyrrolidin-2-one in medicinal chemistry and may inform future studies focusing specifically on this compound and its derivatives.

Future Research Opportunities

Several promising research directions could further elucidate the properties and potential applications of 1-(2-Chlorophenyl)-3-(methylamino)pyrrolidin-2-one:

-

Comprehensive pharmacological profiling to identify specific biological targets and mechanisms of action

-

Structure-activity relationship studies through the synthesis and evaluation of focused analog libraries

-

Optimization of synthetic routes for scale-up and improved efficiency

-

Detailed investigation of pharmacokinetic properties, including absorption, distribution, metabolism, and excretion profiles

-

Exploration of potential formulation strategies to enhance bioavailability and delivery

Additionally, computational approaches such as molecular modeling and docking studies could provide insights into the compound's interactions with potential biological targets, guiding rational design efforts for optimized derivatives. The integration of fragment-based drug design principles could also yield valuable information for developing more potent and selective analogs based on the pyrrolidinone scaffold.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume